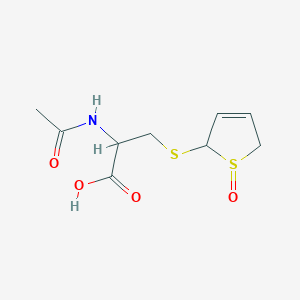
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid (DHTSMA) is a metabolite of 2,5-dihydrothiophene (DHT), which is a compound that is widely used in the chemical industry. DHTSMA has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of GSH and the carbon atom of DHT. This reaction is catalyzed by GST, which plays a key role in the detoxification of xenobiotics in the body. The resulting product, 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, is excreted in the urine and can be detected using analytical techniques such as HPLC and MS.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid are not well understood, but it is believed to be a relatively stable and non-toxic metabolite of DHT. It has been shown to be excreted in the urine of rats and humans following exposure to DHT, suggesting that it may be a useful biomarker for exposure to DHT and related compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in lab experiments is its stability and ease of detection. It can be detected using analytical techniques such as HPLC and MS, which are widely available in most research laboratories. However, one of the main limitations of using 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid is that it is a relatively new biomarker, and its use in scientific research is still limited. Further studies are needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid. One area of research is the development of new analytical techniques for the detection of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in biological samples. Another area of research is the investigation of the biochemical and physiological effects of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, particularly its potential role in the metabolism and detoxification of xenobiotics. Finally, there is a need for further studies to investigate the potential applications and limitations of 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid in scientific research, particularly in the fields of biochemistry and physiology.
Méthodes De Synthèse
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid can be synthesized by the reaction of DHT with glutathione (GSH), which is a tripeptide molecule that is widely distributed in the body. The reaction of DHT with GSH is catalyzed by the enzyme glutathione S-transferase (GST), which is present in many tissues and organs. The resulting product, 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid, is excreted in the urine and can be detected using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid has been used extensively in scientific research as a biomarker for exposure to DHT and related compounds. It has been used to study the metabolism and toxicology of DHT, as well as to investigate the biochemical and physiological effects of DHT and its metabolites. 2,5-Dihydrothiophene sulfoxide-2-mercapturic acid has also been used as a tool to study the mechanisms of action of GST and other enzymes involved in the metabolism of xenobiotics.
Propriétés
Numéro CAS |
143773-87-9 |
|---|---|
Nom du produit |
2,5-Dihydrothiophene sulfoxide-2-mercapturic acid |
Formule moléculaire |
C9H13NO4S2 |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
2-acetamido-3-[(1-oxo-2,5-dihydrothiophen-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H13NO4S2/c1-6(11)10-7(9(12)13)5-15-8-3-2-4-16(8)14/h2-3,7-8H,4-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
DUJCEJZUATXZLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CSC1C=CCS1=O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1C=CCS1=O)C(=O)O |
Synonymes |
2,5-dihydrothiophene sulfoxide-2-mercapturic acid 2,5-DTSMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





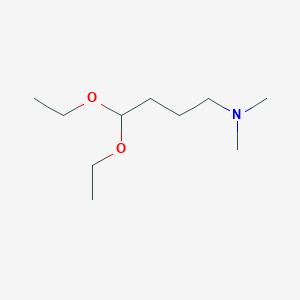
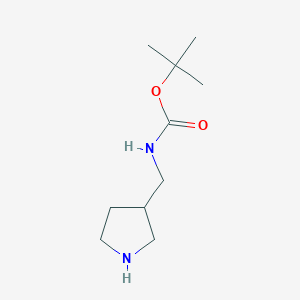
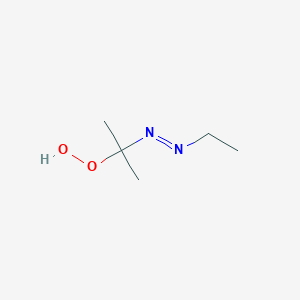

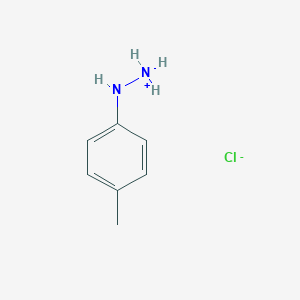
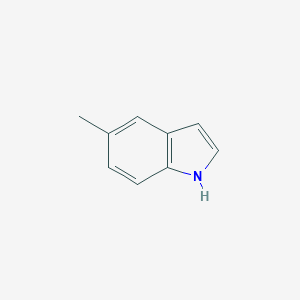
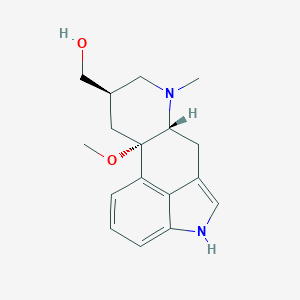
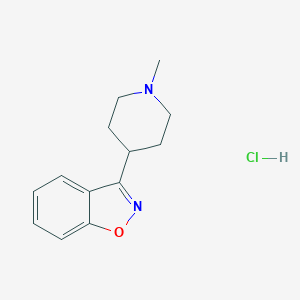
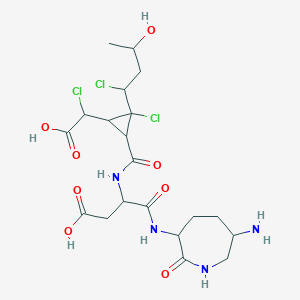
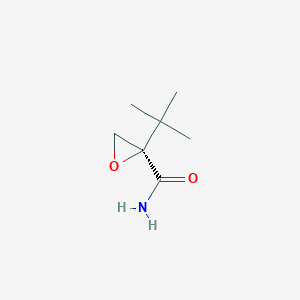
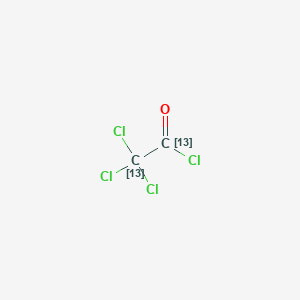
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)